(2-Oxooxolan-3-yl) 5-nitrofuran-2-carboxylate
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Overview
Description
(2-Oxooxolan-3-yl) 5-nitrofuran-2-carboxylate is a chemical compound that features a unique combination of a tetrahydrofuran ring and a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxooxolan-3-yl) 5-nitrofuran-2-carboxylate typically involves the condensation of 5-nitrofuran-2-carboxylic acid with a suitable oxolan derivative under acidic or basic conditions. The reaction may proceed through esterification or amidation, depending on the specific reagents used. Common reagents include sulfuric acid or hydrochloric acid as catalysts, and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Oxooxolan-3-yl) 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Nitroso and hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives.
Scientific Research Applications
(2-Oxooxolan-3-yl) 5-nitrofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Oxooxolan-3-yl) 5-nitrofuran-2-carboxylate involves its interaction with cellular components. The nitrofuran moiety can undergo reduction within the cell, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and replication. The compound’s molecular targets include bacterial enzymes involved in DNA synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: A nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Uniqueness
(2-Oxooxolan-3-yl) 5-nitrofuran-2-carboxylate is unique due to its combination of a tetrahydrofuran ring and a nitrofuran moiety, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with bacterial enzymes, making it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
(2-oxooxolan-3-yl) 5-nitrofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO7/c11-8-6(3-4-15-8)17-9(12)5-1-2-7(16-5)10(13)14/h1-2,6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXHFWKTKINLHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1OC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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